2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
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Overview
Description
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is a chemical compound with the molecular formula C11H22N2O It is a derivative of propanamide and contains an amino group, an ethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperidine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and increase yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated processes. The reaction conditions are optimized for maximum efficiency and yield. Continuous monitoring and quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone structure.
N-ethylpropanamide: Contains an ethyl group but lacks the piperidine ring.
N-methylpiperidine: Contains the piperidine ring but lacks the amide group.
Uniqueness
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is unique due to its combination of an amino group, an ethyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
QOTRYDVMFBFIOH-AXDSSHIGSA-N |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C)C(=O)C(C)N |
Canonical SMILES |
CCN(C1CCCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
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